Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride

Catalog No.
S14582984
CAS No.
M.F
C6H13ClFNO
M. Wt
169.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochlorid...

Product Name

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride

IUPAC Name

(3S,4S)-3-fluoro-4-methylpiperidin-4-ol;hydrochloride

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

InChI

InChI=1S/C6H12FNO.ClH/c1-6(9)2-3-8-4-5(6)7;/h5,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

GGQIEOPGYYANDG-GEMLJDPKSA-N

Canonical SMILES

CC1(CCNCC1F)O.Cl

Isomeric SMILES

C[C@@]1(CCNC[C@@H]1F)O.Cl

Trans-3-Fluoro-4-Methylpiperidin-4-Ol Hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a piperidine ring. The molecular formula for this compound is C₆H₁₃ClFNO, and it has a molecular weight of 169.62 g/mol. The IUPAC name is (3R,4R)-3-fluoro-4-methylpiperidin-4-ol; hydrochloride, indicating its stereochemistry and functional groups. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the fluorine atom, which can enhance biological activity and chemical reactivity .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can undergo reduction to remove the fluorine atom or convert the hydroxyl group into different functional groups.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, allowing for the modification of the compound's properties.

Fluorinated compounds like Trans-3-Fluoro-4-Methylpiperidin-4-Ol Hydrochloride exhibit significant biological activity, making them candidates for drug development. The presence of fluorine can enhance lipophilicity and metabolic stability, which may improve the pharmacokinetic properties of potential therapeutic agents. Research indicates that piperidine derivatives often interact with various biological targets, including enzymes and receptors, potentially influencing their activity.

The synthesis of Trans-3-Fluoro-4-Methylpiperidin-4-Ol Hydrochloride typically involves several steps:

  • Starting Material: The synthesis begins with 4-methylpiperidin-4-ol as the base structure.
  • Fluorination: A fluorinating agent is introduced under controlled conditions to incorporate the fluorine atom at the 3-position of the piperidine ring.
  • Hydrochloride Formation: The resulting base is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Trans-3-Fluoro-4-Methylpiperidin-4-Ol Hydrochloride has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Organic Synthesis: This compound acts as a building block for more complex organic molecules in chemical research.
  • Agrochemicals: It may also find applications in developing agrochemicals due to its unique properties.

Studies on interaction mechanisms reveal that Trans-3-Fluoro-4-Methylpiperidin-4-Ol Hydrochloride can modulate enzyme activity due to its structural features. The fluorine atom enhances binding affinity to specific targets, which may lead to altered biological responses. Understanding these interactions is crucial for optimizing its use in drug development and therapeutic applications.

Several compounds share structural similarities with Trans-3-Fluoro-4-Methylpiperidin-4-Ol Hydrochloride, each exhibiting unique properties:

Compound NameStructural FeaturesUniqueness
Trans-3-Methylpiperidin-4-Ol HydrochlorideLacks fluorine atomSimpler structure; potential differences in biological activity
Trans-4-Fluoro-3-Piperidinol HydrochlorideDifferent substitution patternVariation in reactivity due to different positioning of functional groups
(3S,4R)-3-Fluoro-1-Methylpiperidin-4-Amine DihydrochlorideContains an amine group instead of hydroxylUnique amine functionality may lead to different biological effects
(3S,4R)-3-Fluoro-1-Methylpiperidin-4-ThiolContains a thiol groupDistinct reactivity profile compared to hydroxyl-containing compounds

Trans-3-Fluoro-4-Methylpiperidin-4-Ol Hydrochloride stands out due to its combination of both a fluorine atom and a methyl group on the piperidine ring, influencing its chemical reactivity and biological activity significantly compared to other derivatives.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

169.0669699 g/mol

Monoisotopic Mass

169.0669699 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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